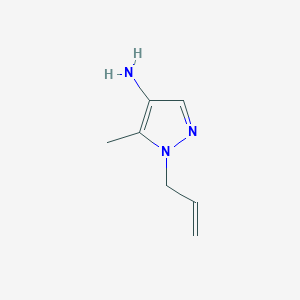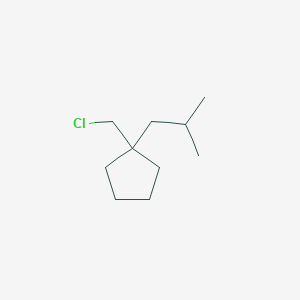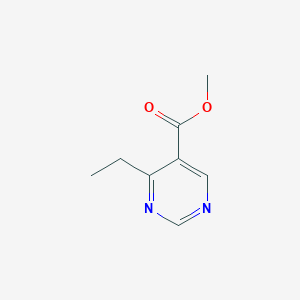![molecular formula C9H17F2N3 B13169613 3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine](/img/structure/B13169613.png)
3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1,4-Diazabicyclo[321]octan-4-yl}-2,2-difluoropropan-1-amine is a complex organic compound characterized by its unique bicyclic structure This compound is part of the diazabicyclo family, which is known for its significant biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine typically involves multiple steps, starting from simpler precursors. One common method involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives, leading to the formation of the diazabicyclo[3.2.1]octane scaffold . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of polymers and other advanced materials due to its reactivity and stability.
Mécanisme D'action
The mechanism by which 3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophilic catalyst, facilitating the formation of new chemical bonds by stabilizing transition states and intermediates . Its bicyclic structure allows it to fit into specific binding sites on enzymes and other proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane Alkaloids: Share the bicyclic structure and have significant biological activities.
Uniqueness
3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine stands out due to the presence of the difluoropropan-1-amine moiety, which enhances its chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H17F2N3 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-(1,4-diazabicyclo[3.2.1]octan-4-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H17F2N3/c10-9(11,6-12)7-14-4-3-13-2-1-8(14)5-13/h8H,1-7,12H2 |
Clé InChI |
QAAWIWMLSHZILN-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN(C1C2)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


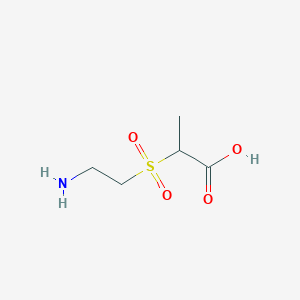
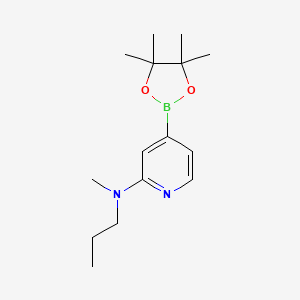
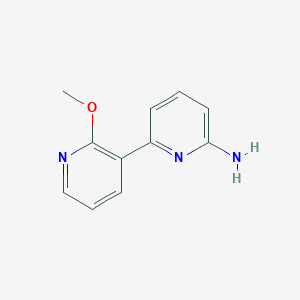
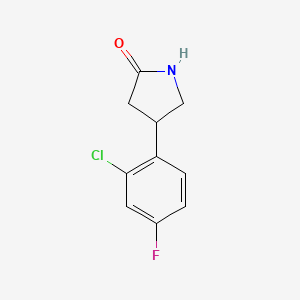

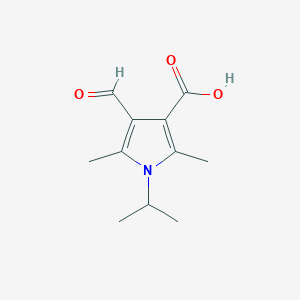
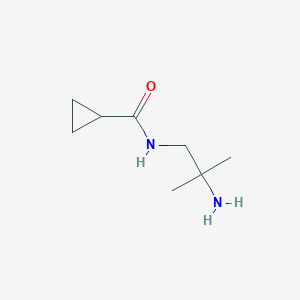
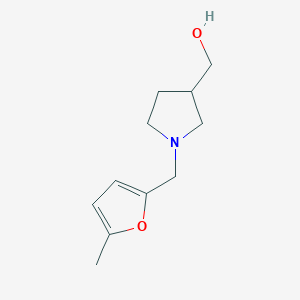
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13169590.png)
